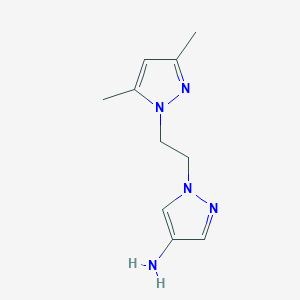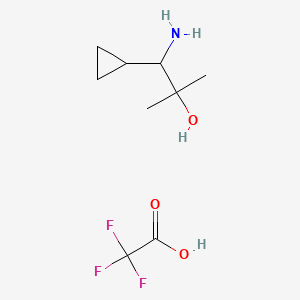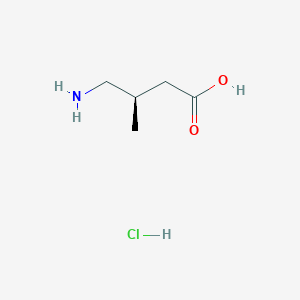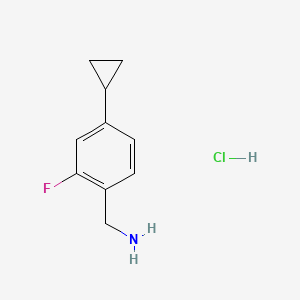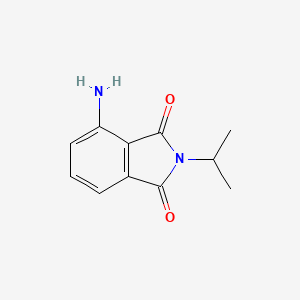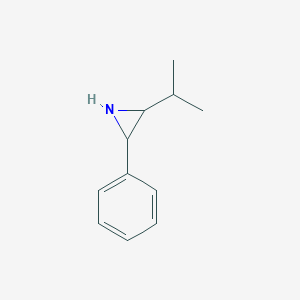
2-Phenyl-3-(propan-2-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(propan-2-yl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(propan-2-yl)aziridine can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the cyclization of haloamines and amino alcohols, where an amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of high temperatures and oxide catalysts to effect the dehydration of aminoethanol Another industrial method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which undergoes base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted aziridines, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
2-Phenyl-3-(propan-2-yl)aziridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-(propan-2-yl)aziridine involves its ability to undergo ring-opening reactions, which makes it a versatile precursor for various amine products . The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions that react with nucleophiles . This property is exploited in the synthesis of biologically active molecules and materials.
Comparación Con Compuestos Similares
2-Phenyl-3-(propan-2-yl)aziridine can be compared with other aziridines such as:
Aziridine (ethylene imine): The parent compound with a simpler structure and similar reactivity.
Mitomycin C: An aziridine used as a chemotherapeutic agent due to its antitumor activity.
Porfiromycin: Another aziridine derivative with medicinal applications.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 |
Clave InChI |
FBPLCKGWKGGAQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


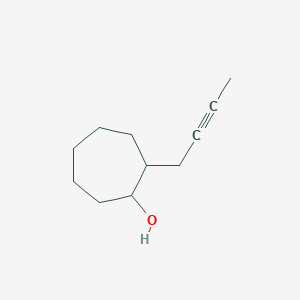
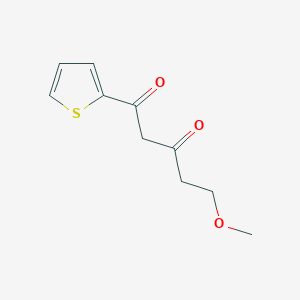
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)

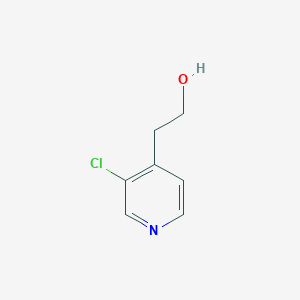
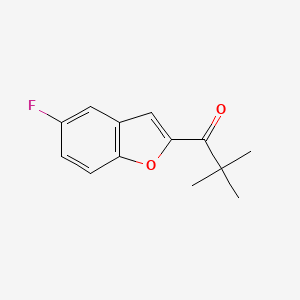
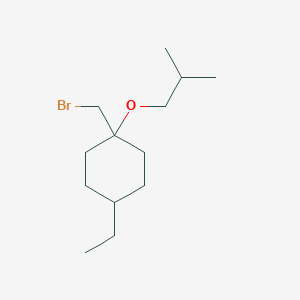
![10-(Pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13633357.png)

